molecular formula C9H5Cl2N3 B12956824 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine

4,5-Dichloro-2-(pyridin-2-yl)pyrimidine

Cat. No.: B12956824
M. Wt: 226.06 g/mol
InChI Key: COFBOXRSPJCHJK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 5, and a pyridin-2-yl group at position 2. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor. One common method involves the cyclization of 2-chloropyridine with 4,5-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(pyridin-2-yl)pyrimidine is unique due to the presence of two chlorine atoms at positions 4 and 5, which significantly influence its reactivity and biological activity. This compound’s ability to undergo various substitution and coupling reactions makes it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

IUPAC Name

4,5-dichloro-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C9H5Cl2N3/c10-6-5-13-9(14-8(6)11)7-3-1-2-4-12-7/h1-5H

InChI Key

COFBOXRSPJCHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)Cl

Origin of Product

United States

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